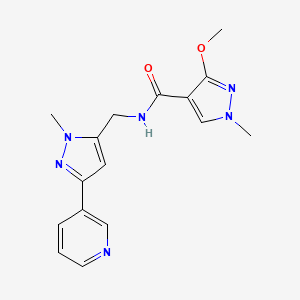

![molecular formula C13H8ClF3N4S B2394879 3-Chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine CAS No. 303996-19-2](/img/structure/B2394879.png)

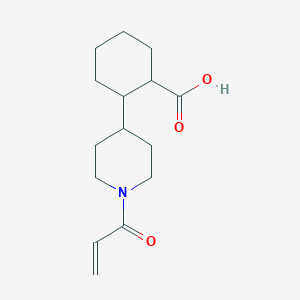

3-Chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

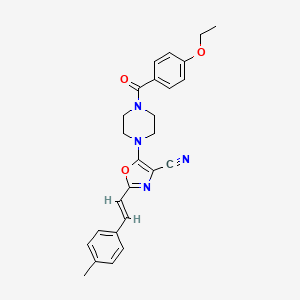

The compound “3-Chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine” is a complex organic molecule that contains several functional groups. It has a triazolopyridazine core, which is a type of heterocyclic compound containing nitrogen atoms . The molecule also contains a trifluoromethyl group attached to a phenyl ring, and a sulfanyl group linking the phenyl ring to the triazolopyridazine core .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a triazolopyridazine ring, which is a fused ring system containing three nitrogen atoms. The trifluoromethyl group would add electron-withdrawing character, potentially affecting the reactivity of the molecule .Chemical Reactions Analysis

The chemical reactions involving this compound would depend on the specific conditions and reagents used. The presence of multiple functional groups could allow for a variety of reactions to occur .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the trifluoromethyl group could increase its lipophilicity, potentially affecting its solubility and distribution in biological systems .Applications De Recherche Scientifique

Synthesis and Structural Characterization

Research has demonstrated the synthesis and characterization of various pyridazine derivatives, including those related to the specified compound, highlighting their structural properties through techniques like NMR, IR, mass spectral studies, and X-ray diffraction. These studies provide insights into the molecular structure, crystallization patterns, and quantum chemical parameters, which are crucial for understanding the compounds' reactivity and stability (Sallam et al., 2021; Sallam et al., 2021).

Biological Activities

Studies have also investigated the biological activities of pyridazine derivatives, including anti-tumor, anti-inflammatory, antiviral (specifically against hepatitis-A virus), and anti-diabetic activities. These compounds have been evaluated for their potential as therapeutic agents in various disease models, showing promising results in preclinical studies (Shamroukh & Ali, 2008; Bindu et al., 2019).

Antihypertensive and Anxiolytic Activities

Further research has delved into the antihypertensive and anxiolytic potential of these compounds, exploring their pharmacological effects in rodent models. The studies suggest a positive impact on blood pressure regulation without affecting heart rate, alongside potential anxiolytic effects, indicating the therapeutic relevance of these derivatives in managing hypertension and anxiety (Katrusiak et al., 2001; Albright et al., 1981).

Safety and Hazards

Orientations Futures

Future research on this compound could involve further exploration of its synthesis and characterization, as well as investigation of its potential biological activities. Given the known activities of related compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals .

Propriétés

IUPAC Name |

3-chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8ClF3N4S/c14-12-19-18-10-4-5-11(20-21(10)12)22-7-8-2-1-3-9(6-8)13(15,16)17/h1-6H,7H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XJVRNMDIBMURDE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NN3C(=NN=C3Cl)C=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8ClF3N4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

344.74 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloro-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-[1,2,4]triazolo[4,3-b]pyridazine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

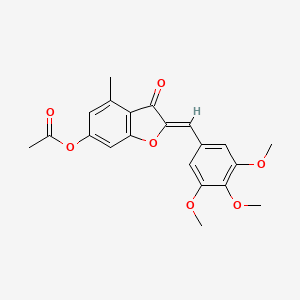

![Ethyl 5-benzamido-3-(4-chlorophenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2394796.png)

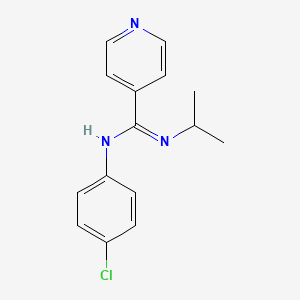

![2-[2-(2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}ethyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B2394798.png)

![Methyl ((1-(benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidin-3-yl)methyl)carbamate](/img/structure/B2394800.png)

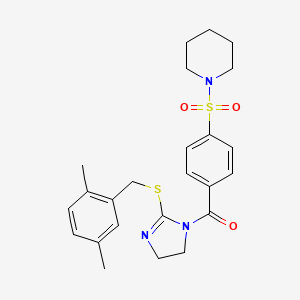

![2-(4-methoxyphenyl)-N-{[5-(morpholin-4-ylsulfonyl)-2-thienyl]methyl}acetamide](/img/structure/B2394804.png)

![1-[3-(Oxolan-2-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2394818.png)